Biperiden Hydrochloride

Catalog No.
S002254
CAS No.
1235-82-1
M.F
C21H30ClNO
M. Wt
347.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biperiden Hydrochloride

CAS Number

1235-82-1

Product Name

Biperiden Hydrochloride

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride

Molecular Formula

C21H30ClNO

Molecular Weight

347.9 g/mol

InChI

InChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H

InChI Key

RDNLAULGBSQZMP-UHFFFAOYSA-N

SMILES

Array

Synonyms

Akineton, alpha-Bicyclo(2.2.1)hept-5-en-2-yl-alpha-phenyl-1-piperidinepropanol, Biperiden, Biperiden Hydrochloride, Biperiden, 1R-(1 alpha,2 alpha(R*),4 alpha)-Isomer, Biperiden, 1S-(1 alpha,2 alpha(R*),4 alpha)-Isomer, Biperidene, Hydrochloride, Biperiden

Canonical SMILES

C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl

The exact mass of the compound Biperiden hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170950. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Biperiden Hydrochloride (CAS 1235-82-1) is a synthetic, centrally acting anticholinergic agent primarily utilized as a highly selective M1 muscarinic receptor antagonist [1]. In procurement and material selection, it is prioritized for its established physicochemical stability as a crystalline solid with a high melting point (approximately 238 °C) and a distinct solubility profile that favors organic solvents over water [2]. Unlike broader-spectrum tropane alkaloids, Biperiden Hydrochloride offers targeted central nervous system penetration with minimal peripheral interference, making it a critical baseline material in neuropharmacological modeling, solid-dose Parkinsonian drug development, and organophosphate toxicity research [1].

Substituting Biperiden Hydrochloride with other anticholinergics or different salt forms fundamentally compromises experimental and manufacturing workflows. From a formulation standpoint, the hydrochloride salt is practically insoluble in water, making it the strict requirement for solid-dose tableting and non-aqueous assays, whereas the highly water-soluble lactate salt is mandatory for aqueous injectables[1]. Furthermore, substituting with non-selective muscarinic antagonists like atropine or trihexyphenidyl introduces off-target M2 and M3 receptor binding, confounding data in central neuroprotection assays and failing to replicate Biperiden's specific M1-mediated dopaminergic-cholinergic rebalancing [2].

Solid-State Formulation Compatibility: Hydrochloride vs. Lactate Salt

The selection between Biperiden salt forms is strictly dictated by solubility and target formulation. Biperiden Hydrochloride exhibits a high melting point and is practically insoluble in water, whereas Biperiden Lactate is highly water-soluble [1]. This physicochemical divergence means the hydrochloride form provides the necessary stability and dissolution kinetics for solid oral dosage forms, while the lactate form is exclusively reserved for aqueous parenteral solutions [1].

Evidence DimensionAqueous solubility and formulation suitability
Target Compound DataPractically insoluble in water; suited for solid tableting
Comparator Or BaselineBiperiden Lactate (highly water-soluble; suited for injectables)
Quantified DifferenceBinary solubility divergence dictating solid vs. liquid formulation pathways
ConditionsStandard pharmaceutical manufacturing and dissolution conditions

Procurement must strictly specify the hydrochloride salt for solid-dose manufacturing or organic-solvent-based assays, as substituting the lactate salt will result in immediate formulation failure.

Receptor Subtype Selectivity: Biperiden vs. Trihexyphenidyl and Atropine

In neuropharmacological assays, Biperiden Hydrochloride demonstrates a distinct selectivity profile compared to common in-class substitutes. Binding affinity studies show Biperiden possesses a Ki of approximately 0.48 nM for the M1 muscarinic receptor, compared to 6.3 nM for M2 and M5 subtypes, representing up to a 13-fold higher affinity for M1 [1]. In contrast, alternatives like trihexyphenidyl and atropine exhibit broad, non-selective binding across M1-M5 receptors [2].

Evidence DimensionMuscarinic receptor subtype binding affinity (Ki)
Target Compound DataKi ~ 0.48 nM for M1 (up to 13-fold selectivity over M2/M5)
Comparator Or BaselineTrihexyphenidyl / Atropine (non-selective across M1-M5)
Quantified Difference>10-fold greater M1 selectivity for Biperiden
ConditionsIn vitro radioligand binding assays

Researchers modeling central dopaminergic-cholinergic balance must select Biperiden to isolate M1-mediated pathways without triggering confounding peripheral M2/M3 responses.

In Vivo Anticonvulsant Efficacy: Biperiden HCl vs. Atropine Sulfate

For biodefense and toxicology research involving nerve agents, Biperiden Hydrochloride demonstrates significantly higher potency than standard atropine sulfate in central neuroprotection. In in vivo models of soman-induced status epilepticus, the anticonvulsant ED50 of Biperiden HCl was quantified at 0.57 mg/kg[1]. Under identical challenge conditions, the ED50 for Atropine Sulfate was 12.2 mg/kg [1]. This demonstrates that Biperiden HCl is over 20 times more potent at terminating ongoing nerve agent-induced seizures.

Evidence DimensionAnticonvulsant ED50 against soman-induced seizures
Target Compound Data0.57 mg/kg (Biperiden HCl)
Comparator Or Baseline12.2 mg/kg (Atropine Sulfate)
Quantified Difference21.4-fold lower dose required for Biperiden HCl to achieve 50% efficacy
ConditionsIn vivo guinea pig model, administered 5 minutes after seizure onset

Toxicology programs must procure Biperiden HCl rather than Atropine Sulfate to effectively model central seizure termination and neuroprotection against highly lipophilic nerve agents.

Solid-Dose Parkinsonian Formulation Development

Leveraging its specific insolubility in water and high melting point, Biperiden Hydrochloride is the required active pharmaceutical ingredient (API) for developing and testing solid oral tablets, whereas its lactate counterpart is strictly for injectables [1].

M1-Selective Neuropharmacological Assays

Due to its 13-fold higher selectivity for M1 over M2/M5 receptors compared to non-selective agents like trihexyphenidyl, it is the standard choice for in vitro and in vivo models studying striatal cholinergic-dopaminergic balance [2].

Organophosphate Toxicity and Biodefense Modeling

Given its proven ability to terminate soman-induced status epilepticus at doses over 20 times lower than atropine sulfate, Biperiden Hydrochloride is a critical procurement choice for evaluating medical countermeasures against chemical warfare agents[3].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

347.2015923 Da

Monoisotopic Mass

347.2015923 Da

Heavy Atom Count

24

UNII

K35N76CUHF

Related CAS

514-65-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 134 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (62.69%): Flammable solid [Danger Flammable solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (29.1%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (62.69%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (63.43%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antiparkinson Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1235-82-1

Wikipedia

Biperiden hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-13-2023
[1]. Pehl C, et al. Effects of two anticholinergic drugs, trospium chloride and biperiden, on motility and evoked potentials of the oesophagus. Aliment Pharmacol Ther. 1998 Oct;12(10)
[2]. Kornhuber J, et al. Identification of novel functional inhibitors of acid sphingomyelinase. PLoS One. 2011;6(8)
[3]. Myhrer T, et al. Antiparkinson drugs used as prophylactics for nerve agents: studies of cognitive side effects in rats. Pharmacol Biochem Behav. 2008 Jun;89(4):633-8.

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